

An In-depth Technical Guide to 2-Methoxyphenylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methoxyphenylhydrazine
Hydrochloride

Cat. No.: B7723240

[Get Quote](#)

Abstract: This document provides a comprehensive technical overview of **2-Methoxyphenylhydrazine Hydrochloride** (CAS No. 6971-45-5), a critical chemical intermediate in synthetic organic and medicinal chemistry. We will explore its fundamental physicochemical properties, outline a standard synthesis protocol, and delve into its primary application in the construction of indole scaffolds via the Fischer indole synthesis. This guide is intended for researchers, chemists, and professionals in drug development, offering field-proven insights into its handling, application, and characterization to ensure reproducible and successful outcomes.

Introduction and Strategic Importance

2-Methoxyphenylhydrazine Hydrochloride is a substituted hydrazine salt that serves as an indispensable building block in the synthesis of complex organic molecules.^[1] Its strategic importance is most pronounced in the pharmaceutical industry, where it functions as a key precursor for creating indole-based structures.^[1] The indole ring system is a privileged scaffold found in a vast array of biologically active compounds and approved drugs. The methoxy substituent on the phenyl ring offers a handle for electronic modulation and potential downstream functionalization, making this reagent particularly valuable for fine-tuning the properties of target molecules in drug discovery programs.^[1]

Physicochemical Properties and Characterization

Accurate characterization of starting materials is the foundation of reproducible synthesis. **2-Methoxyphenylhydrazine Hydrochloride** is typically a solid whose identity and purity are confirmed through a combination of physical and spectroscopic methods.[\[2\]](#)

Table 1: Core Physicochemical Data

Property	Value	Source
CAS Number	6971-45-5	--INVALID-LINK-- [3]
Molecular Formula	C ₇ H ₁₁ ClN ₂ O	--INVALID-LINK-- [3]
Molecular Weight	174.63 g/mol	--INVALID-LINK-- [3]
IUPAC Name	(2-methoxyphenyl)hydrazine; hydrochloride	--INVALID-LINK-- [3]
Appearance	White to pinkish powder/crystals	--INVALID-LINK-- [2]

Note: Physical properties such as melting point can vary between batches and suppliers. Always refer to the supplier's Certificate of Analysis (CoA).

Spectroscopic Profile

- ¹H NMR: The proton NMR spectrum is a primary tool for structural confirmation. Key expected signals include the methoxy protons (singlet, ~3.8 ppm), aromatic protons (multiplets, ~6.8-7.2 ppm), and the hydrazine protons, which can be broad and exchangeable.
- ¹³C NMR: The carbon spectrum will show characteristic peaks for the methoxy carbon (~55 ppm) and the aromatic carbons, including the ipso-carbon attached to the oxygen (~148 ppm) and the ipso-carbon attached to the hydrazine group (~135 ppm).
- Infrared (IR) Spectroscopy: IR analysis helps confirm the presence of key functional groups. Look for N-H stretching vibrations in the 3200-3400 cm⁻¹ region and C-O stretching for the methoxy group around 1250 cm⁻¹.[\[4\]](#)

- Mass Spectrometry (MS): MS will show the molecular ion for the free base ($C_7H_{10}N_2O$) at $m/z \approx 138.08$.

Synthesis Pathway and Mechanistic Insight

The most common and industrially scalable synthesis of **2-Methoxyphenylhydrazine Hydrochloride** begins with the diazotization of 2-methoxyaniline (o-anisidine), followed by reduction.[5][6]

Standard Synthesis Workflow

The process is a classic example of diazonium salt chemistry, a cornerstone of aromatic synthesis.

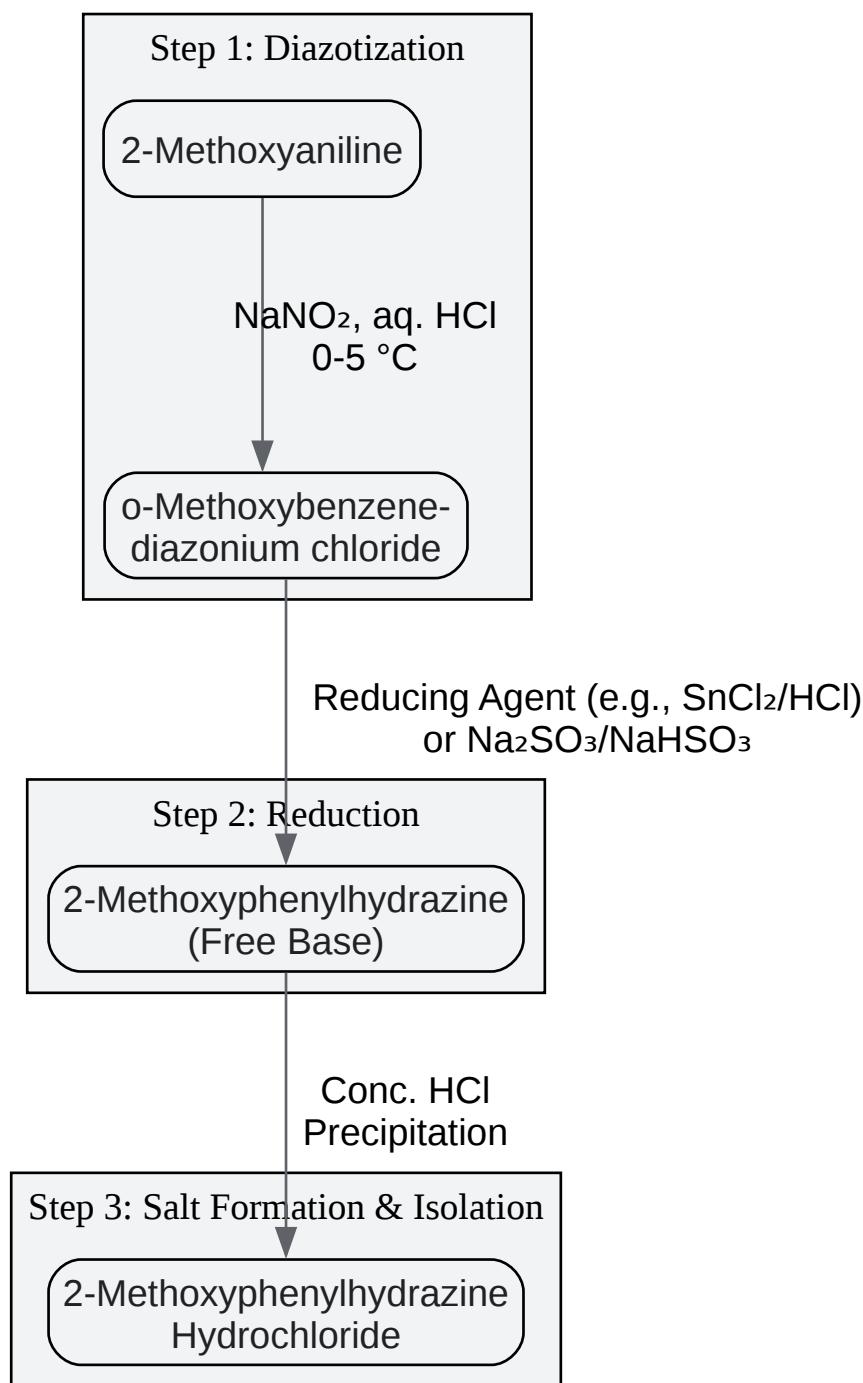

[Click to download full resolution via product page](#)

Figure 1: General synthetic workflow for 2-Methoxyphenylhydrazine HCl.

Expert Insight: The temperature control during diazotization (Step 1) is absolutely critical. Diazonium salts are unstable at elevated temperatures; maintaining the reaction at 0-5 °C

prevents decomposition and the formation of phenolic byproducts, ensuring a high yield of the intermediate. The choice of reducing agent in Step 2 can vary. While tin(II) chloride (SnCl_2) is highly effective, it generates heavy metal waste.^[7] Greener industrial processes often utilize sodium sulfite followed by hydrolysis, which is more environmentally benign.^[7]

The Fischer Indole Synthesis: A Core Application

The premier application of **2-Methoxyphenylhydrazine Hydrochloride** is in the Fischer indole synthesis, a powerful reaction discovered in 1883 that forms an indole from a phenylhydrazine and an aldehyde or ketone under acidic conditions.^{[8][9]} This reaction is a staple in the synthesis of pharmaceuticals, particularly the triptan class of anti-migraine drugs.^{[8][9]}

Reaction Mechanism

The reaction proceeds through several key steps: formation of a phenylhydrazone, tautomerization to an enamine, a decisive^{[10][10]}-sigmatropic rearrangement, and finally, cyclization and aromatization.^[8]

[Click to download full resolution via product page](#)

Figure 2: Key stages of the Fischer Indole Synthesis.

Causality in Mechanism: The acid catalyst (e.g., HCl , H_2SO_4 , polyphosphoric acid) is not merely a spectator; it plays a crucial role in multiple steps.^[8] It protonates the carbonyl to activate it for hydrazone formation, facilitates the tautomerization to the key enamine intermediate, and is essential for the final ammonia elimination that drives the formation of the stable, aromatic indole ring.^[8]

A Note on Regiochemistry: With a substituent at the 2-position like the methoxy group, the Fischer synthesis typically proceeds to form a 7-substituted indole. However, under certain

conditions, particularly with specific acid catalysts and substrates, abnormal products can arise from unexpected cyclization pathways.[\[11\]](#)[\[12\]](#) Researchers should be aware of this potential and confirm the structure of their final product unequivocally.

Experimental Protocols

The following protocols are illustrative and should be adapted based on specific substrates and laboratory safety standards.

Protocol: Synthesis of 7-Methoxy-2,3-dimethyl-1H-indole

This protocol demonstrates a typical Fischer indole synthesis using **2-Methoxyphenylhydrazine Hydrochloride** and butan-2-one.

- Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add **2-Methoxyphenylhydrazine Hydrochloride** (1.75 g, 10 mmol) and glacial acetic acid (20 mL).
- Reagent Addition: Add butan-2-one (0.80 g, 11 mmol, 1.1 eq) to the stirred suspension.
- Reaction Execution: Heat the mixture to reflux (approx. 118 °C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
 - Scientist's Note: Acetic acid serves as both the solvent and the acid catalyst. For less reactive ketones, a stronger acid like polyphosphoric acid (PPA) or zinc chloride may be required to drive the reaction to completion.[\[13\]](#)
- Workup: Cool the reaction mixture to room temperature and pour it slowly into ice-cold water (100 mL). This will precipitate the crude product.
- Neutralization & Extraction: Neutralize the aqueous suspension with a saturated sodium bicarbonate solution until effervescence ceases. Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
 - Self-Validating Step: The neutralization is crucial. The indole product is typically a weak base but can be protonated in strong acid. Bringing the pH to >7 ensures the product is in its free base form, maximizing its solubility in the organic extraction solvent.

- Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel or recrystallization to yield the pure 7-methoxy-2,3-dimethyl-1H-indole.
- Characterization: Confirm the identity and purity of the product using NMR, MS, and melting point analysis.

Safety, Handling, and Storage

Proper handling of **2-Methoxyphenylhydrazine Hydrochloride** is paramount for laboratory safety.

Table 2: GHS Hazard Summary

Hazard Class	Statement	GHS Code	Source
Acute Toxicity	Harmful if swallowed, in contact with skin, or if inhaled.	H302 + H312 + H332	--INVALID-LINK--[14] [15]
Skin Irritation	Causes skin irritation.	H315	--INVALID-LINK--[3]
Eye Irritation	Causes serious eye irritation.	H319	--INVALID-LINK--[3]
Respiratory Irritation	May cause respiratory irritation.	H335	--INVALID-LINK--[3]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of dust.[14][16]
- Personal Protective Equipment: Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[14][16][17]
- Handling Practices: Avoid generating dust.[14][15] Do not eat, drink, or smoke in the handling area.[14] Wash hands thoroughly after handling.[16]

Storage and Disposal

- Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials.[16][17]
- Disposal: Dispose of waste material and containers in accordance with local, regional, and national regulations. This should be treated as hazardous chemical waste.[16]

Conclusion

2-Methoxyphenylhydrazine Hydrochloride is a high-value reagent whose utility is centered on its effective application in the Fischer indole synthesis. A thorough understanding of its properties, the mechanistic nuances of its reactions, and strict adherence to safety protocols are essential for leveraging this compound to its full potential in research and development. The insights and protocols provided in this guide serve as a foundation for its successful and safe application in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. nbino.com [nbino.com]
- 3. 2-Methoxyphenylhydrazine Hydrochloride | C7H11CIN2O | CID 2849445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. (2-METHOXY-PHENYL)-HYDRAZINE synthesis - chemicalbook [chemicalbook.com]
- 6. KR20040013626A - Preparation of methoxyphenylhydrazine by catalytic hydrogenation - Google Patents [patents.google.com]
- 7. KR100517343B1 - Preparation method of Methoxyphenylhydrazine - Google Patents [patents.google.com]

- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. (2-Methoxyphenyl)hydrazine hydrochloride | 6971-45-5 [chemicalbook.com]
- 11. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. WERCS Studio - Application Error [assets.thermofisher.com]
- 16. fishersci.com [fishersci.com]
- 17. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Methoxyphenylhydrazine Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7723240#2-methoxyphenylhydrazine-hydrochloride-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com